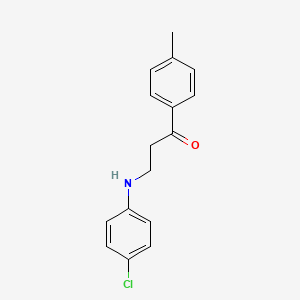

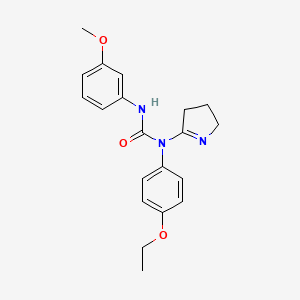

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and benzofuran, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” are not available, similar compounds undergo various chemical reactions. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would typically be determined using various analytical techniques. These might include determining its melting point, solubility, density, and more .科学的研究の応用

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of β-lactam antibiotics . The N-(4-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This process is crucial for creating N-unsubstituted β-lactams, which are key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These compounds are derived from β-lactam intermediates, which are synthesized using the compound as a starting material .

Protective Group Chemistry

In protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, and the compound provides a method for amide-NH protection, which is a common feature in the preparation of various pharmaceuticals .

Liquid Crystal Research

The compound’s derivatives have been employed in the research of liquid crystals . These materials are crucial for display technologies, and the compound’s structural features make it a candidate for creating new types of liquid crystal materials .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, the compound’s derivatives are explored for their potential use. OLEDs are used in a wide range of applications, from television screens to smartphone displays, and the compound’s properties could lead to advancements in this technology .

Dye-Sensitized Solar Cells

The compound has also been introduced as both an auxiliary acceptor and spacer in the study of dye-sensitized solar cells . Its inclusion in the solar cell structure aims to improve the efficiency of these devices, which convert light into electricity .

作用機序

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is used. For instance, phenacetin, a pain-relieving and fever-reducing drug with a similar N-(4-ethoxyphenyl)acetamide group, acts on the sensory tracts of the spinal cord .

Safety and Hazards

将来の方向性

The future directions for research on a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICCOOJDNQBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![2-[4-(But-2-ynoylamino)piperidin-1-yl]benzamide](/img/structure/B2925642.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)

![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)